molecular formula C25H36O3 B1662336 7-Propyl spirolactone CAS No. 76676-33-0

7-Propyl spirolactone

Cat. No. B1662336
CAS RN: 76676-33-0
M. Wt: 384.6 g/mol
InChI Key: GIMMPTDKHYFNQT-BTRFTSHOSA-N
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Description

Synthesis Analysis

The synthesis of spirolactone-type diterpenoids, which includes 7-Propyl spirolactone, involves complex oxidation patterns and bond formations . There are two subtypes of these diterpenoids, spirolactone-type (7,20-lactone) and enmein-type (1,7-lactone) . Spirolactone-type diterpenoids have many modifiable sites, allowing for the linking of various substituents, suitable for further medicinal study .


Molecular Structure Analysis

Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have distinct chemical skeletons . They are characterized by their interesting molecular skeleton, complex oxidation patterns, and bond formation .


Chemical Reactions Analysis

Spirolactone-type diterpenoids undergo various chemical reactions. For instance, they can be transformed into functionalized structures through photoinduced dearomatization . This process can be performed via either aerobic photocatalysis or anaerobic photooxidation .

Scientific Research Applications

Overview of Spirolactones

Spirolactones, including 7-Propyl spirolactone, have garnered significant interest due to their presence as a structural core in numerous natural products and bioactive compounds. These compounds exhibit a range of pharmacological properties. Recent efforts focus on discovering new natural products containing the spirolactone framework and elucidating their potential bioactivities. Additionally, the medicinal relevance of spirolactones drives the design and development of innovative synthetic strategies, enabling the creation of complex and variably substituted products. The review by Quintavalla (2018) provides an extensive overview of recent advances in spirolactones, highlighting new compounds isolated from natural sources, determined bioactivity profiles, and innovative synthetic approaches, underscoring the pivotal role of spirolactones in medicinal chemistry (Quintavalla, 2018).

Spirolactones in Medical Applications

Spirolactones have been identified as critical components in the treatment of various medical conditions. For instance, they are recognized for their role in treating acute myocardial infarction (MI) and chronic heart failure. A systematic review by Ezekowitz and McAlister (2008) summarized the evidence on the efficacy of spirolactones like spironolactone in patients with left ventricular dysfunction. Their study demonstrated a reduction in all-cause mortality and an improvement in ejection fraction among patients, suggesting the significant therapeutic potential of spirolactones in cardiovascular health (Ezekowitz & McAlister, 2008).

Pharmacological Insights

Further exploring the pharmacological aspects, Khan (2021) highlighted that Spironolactone, a derivative of spirolactones, exhibits antiandrogenic activity due to its structural similarity to progesterone. This attribute allows it to be used off-label for hyperandrogenism and associated symptoms like hirsutism and acne. Additionally, the role of mineralocorticoid receptors in cognition and behavior opens up new possibilities for spironolactone as an anxiolytic in the future. However, it's essential to note that the sexual side effects of spironolactone, especially in males, continue to limit its various applications (Khan, 2021).

Safety And Hazards

7-Propyl spirolactone is classified as a reproductive toxin (Category 1B), a suspected carcinogen (Category 2), and may cause damage to organs through prolonged or repeated exposure (Category 2) . It is advised to handle this substance with care, using personal protective equipment as required .

Future Directions

Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have attracted great interest from experts and scholars due to their unique molecular skeletons and promising bioactivities . They pose enormous potential to serve as promising candidates for drug development . The future research directions include the discovery of new natural products containing the spirolactone framework and the disclosure of the potential bioactivities of these chemical entities .

properties

IUPAC Name

(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMMPTDKHYFNQT-BTRFTSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997992
Record name 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Propyl spirolactone

CAS RN

76676-33-0
Record name 7-Propyl spirolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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